![molecular formula C13H14N4OS B6491207 N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide CAS No. 1358205-84-1](/img/structure/B6491207.png)

N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

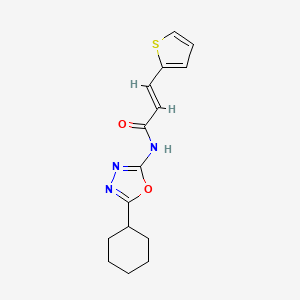

The compound “N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide” is a complex organic molecule that contains a pyrrolidine ring, a pyrimidine ring, and a thiophene ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including ring-opening reactions, substitutions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives are known to have diverse physicochemical parameters .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide:

Pharmacological Activity

N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide: has shown significant pharmacological activity, particularly as an antagonist of the vanilloid receptor 1 (TRPV1) and a modulator of the insulin-like growth factor 1 receptor (IGF-1R). These properties make it a potential candidate for developing treatments for pain management and metabolic disorders .

Enzyme Inhibition

This compound is known to inhibit a wide range of enzymes, including phosphodiesterase type 5 (PDE5), isocitrate dehydrogenase 1 (IDH1), endothelin-converting enzyme 1 (ECE-1), and vascular adhesion protein 1 (VAP-1). These inhibitory activities suggest its potential use in treating cardiovascular diseases, cancer, and inflammatory conditions .

Antioxidant Properties

Research has demonstrated that N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide possesses antioxidative properties. This makes it a valuable compound in the development of therapies aimed at reducing oxidative stress, which is implicated in various chronic diseases such as neurodegenerative disorders and cardiovascular diseases .

Antibacterial Activity

The compound has exhibited antibacterial properties, making it a promising candidate for the development of new antibiotics. Its ability to inhibit bacterial growth can be leveraged to combat antibiotic-resistant strains, which is a growing concern in medical research .

Cell Cycle Regulation

Studies have shown that N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide can affect cell cycle regulation. This property is particularly useful in cancer research, as it can potentially be used to develop treatments that control the proliferation of cancer cells by targeting specific phases of the cell cycle .

Anti-inflammatory Effects

The compound’s ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases. By inhibiting key enzymes and receptors involved in inflammation, it can help reduce symptoms and progression of conditions such as arthritis and inflammatory bowel disease .

Neuroprotective Applications

Given its antioxidative and anti-inflammatory properties, N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide is being explored for its neuroprotective effects. It may help protect neurons from damage caused by oxidative stress and inflammation, offering potential therapeutic benefits for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Potential in Metabolic Disorders

The modulation of the insulin-like growth factor 1 receptor (IGF-1R) by this compound indicates its potential in treating metabolic disorders such as diabetes and obesity. By influencing metabolic pathways, it can help regulate glucose levels and improve insulin sensitivity .

作用机制

Target of Action

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

This can result in a variety of downstream effects, depending on the specific target and the context in which the interaction occurs .

Biochemical Pathways

Given the known targets of similar compounds, it is likely that this compound affects pathways related to the activity of the vanilloid receptor 1, the insulin-like growth factor 1 receptor, and the enzymes it is known to inhibit .

Result of Action

Based on the known actions of similar compounds, it can be inferred that this compound likely has a variety of effects at the molecular and cellular level, depending on its specific targets and the context in which it is acting .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide . These factors could include the pH of the environment, the presence of other molecules, temperature, and more.

安全和危害

未来方向

属性

IUPAC Name |

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-12(11-4-3-7-19-11)16-10-8-14-13(15-9-10)17-5-1-2-6-17/h3-4,7-9H,1-2,5-6H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYKPIBXBRDVSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-(4-fluorophenyl)-6-oxo-4-{[(pyridin-4-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6491131.png)

![N-cyclopentyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6491134.png)

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6491139.png)

![1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6491148.png)

![4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B6491173.png)

![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6491185.png)

![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B6491200.png)

![N4-(4-fluorophenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6491209.png)

![N-(3-acetamidophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6491229.png)

![3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6491231.png)

![2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide](/img/structure/B6491242.png)